molecular formula C12H5Cl3N2O B15057451 6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine

6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine

Cat. No.: B15057451
M. Wt: 299.5 g/mol
InChI Key: BSUMRTZPIHXMDW-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of chlorine atoms in its structure can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with 2-chloronicotinic acid in the presence of a dehydrating agent to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The chlorine atoms and the fused ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine is unique due to the specific positioning of chlorine atoms and the fused oxazole-pyridine ring system. This structure can result in distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H5Cl3N2O

Molecular Weight

299.5 g/mol

IUPAC Name

6-chloro-2-(3,4-dichlorophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H5Cl3N2O/c13-7-4-10-12(16-5-7)18-11(17-10)6-1-2-8(14)9(15)3-6/h1-5H

InChI Key

BSUMRTZPIHXMDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)N=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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